N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide
Description
N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-methylbenzenesulfonamide (tosyl) group linked via an ethyl chain to a 2,4-dioxooxazolidin-3-yl ring. The oxazolidinone moiety introduces two carbonyl groups, enhancing hydrogen-bonding capacity and structural rigidity.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-9-2-4-10(5-3-9)20(17,18)13-6-7-14-11(15)8-19-12(14)16/h2-5,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTWQIFLYWAPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)COC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate oxazolidinone derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis, which makes it a potential antimicrobial agent. The sulfonamide group can also interact with various biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Heterocyclic Substituent Variations
a) 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structure: Replaces oxazolidinone with a 5-methyloxazole ring.
- This reduces rigidity and may decrease interactions with polar biological targets.
- Activity : Synthesized for antimicrobial screening, demonstrating the role of sulfonamide derivatives in combating pathogens .
b) N-(2-(2-Phenyl-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3p)
- Structure : Indole ring system attached to the ethyl chain.
- The aromatic system may engage in π-π stacking interactions.
- Synthesis : Prepared via gold-catalyzed reactions, indicating versatility in synthetic routes for sulfonamide derivatives .
c) 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide
- Structure: Thiazolidinone ring replaces oxazolidinone.
- The thiazolidinone’s lone pairs may facilitate metal coordination.
- Crystallography : Triclinic crystal system (space group P1), with unit cell parameters a = 9.5560 Å, b = 9.6722 Å, c = 14.6352 Å, highlighting structural diversity among analogues .
d) N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Functional Group Modifications
a) N-(1-(2-Bromophenyl)-2-(2-nitrophenyl)ethyl)-4-methylbenzenesulfonamide
- Structure : Bromophenyl and nitrophenyl substituents.
- Properties: Strong electron-withdrawing groups alter electronic density, affecting adsorption on surfaces (e.g., silver nanoparticles in SERS studies) and spectroscopic profiles .
b) N-(2-((2-Chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide
- Structure: Chloro and dicyano groups.
- Properties : Enhanced electron deficiency may reduce solubility in polar solvents. DFT studies suggest solvent-dependent conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
